

Technical Monograph: 3-Chloro-5-fluoro-2-hydroxybenzaldehyde

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Compound of Interest

Compound Name: *3-Chloro-5-fluoro-2-hydroxybenzaldehyde*

CAS No.: 82128-69-6

Cat. No.: B1585691

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Core Identity & Functional Applications in Medicinal Chemistry

Executive Summary

3-Chloro-5-fluoro-2-hydroxybenzaldehyde (CAS: 82128-69-6), often referred to as 3-chloro-5-fluorosalicylaldehyde, is a pharmacophore-rich scaffold essential in the development of Schiff base ligands and transition metal complexes. Its structural uniqueness lies in the strategic placement of halogen atoms: the chlorine atom at the C3 position provides steric bulk, while the fluorine atom at C5 introduces strong electronegativity without significant steric hindrance. This guide details the physicochemical architecture, optimized synthetic pathways, and the mechanistic basis for its role in antimicrobial and anticancer drug discovery.

Structural Analysis & Physicochemical Profile

The molecule is a di-halogenated derivative of salicylaldehyde.^{[1][2]} Its reactivity is governed by the interplay between the electron-withdrawing halogens and the electron-donating hydroxyl group.

Molecular Architecture

The crystal structure reveals a planar geometry stabilized by a strong intramolecular hydrogen bond between the phenolic hydroxyl group (O-H) and the carbonyl oxygen (C=O). This

interaction significantly influences the molecule's solubility and reactivity.

Feature	Specification	Mechanistic Implication
CAS Number	82128-69-6	Unique identifier for regulatory compliance.
Formula	C ₇ H ₄ ClFO ₂	MW: 174.56 g/mol .[3]
Intramolecular H-Bond	O–H...O=C (2.62 Å)	Reduces the electrophilicity of the carbonyl carbon; increases lipophilicity by "hiding" polar groups.
C3-Chlorine	Steric/Electronic	Ortho to OH. Increases acidity of the phenol via inductive effect (-I). Provides steric shielding to the metal binding site in complexes.
C5-Fluorine	Electronic	Para to OH.[4] Strong -I effect pulls electron density, making the phenol more acidic and the ring electron-deficient, enhancing π -stacking interactions.

Spectroscopic Signature (Expected)

- ¹H NMR (DMSO-d₆):
 - δ ~10.0-10.5 ppm (s, 1H): Aldehyde proton. Distinctly deshielded.
 - δ ~11.0-11.5 ppm (s, 1H): Phenolic OH. Broad singlet, downfield shifted due to intramolecular H-bonding.
 - Aromatic Region: Two doublets of doublets (dd) corresponding to H4 and H6, exhibiting meta-coupling (

) and fluorine-proton coupling (

).

- IR Spectroscopy:
 - $\nu(\text{C}=\text{O})$: $\sim 1640\text{--}1660\text{ cm}^{-1}$. Lower than typical aldehydes (1700 cm^{-1}) due to conjugation and H-bonding.
 - $\nu(\text{O-H})$: Broad band $\sim 3000\text{--}3200\text{ cm}^{-1}$.

Synthetic Methodologies & Optimization

The synthesis of **3-chloro-5-fluoro-2-hydroxybenzaldehyde** typically proceeds via the formylation of 2-chloro-4-fluorophenol.[2] While the Reimer-Tiemann reaction is the classical route, it often suffers from low yields due to tar formation.

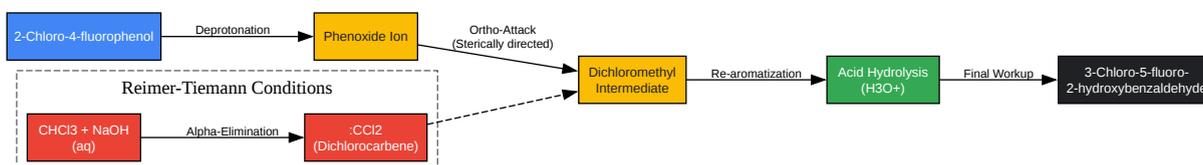
The Reimer-Tiemann Protocol (Classical)

This method utilizes chloroform and aqueous sodium hydroxide to generate a dichlorocarbene intermediate ($:\text{CCl}_2$), which attacks the electron-rich phenoxide ring.

Critical Optimization Note: The reaction must be temperature-controlled ($60\text{--}70^\circ\text{C}$). Higher temperatures promote polymerization of the carbene, while lower temperatures inhibit carbene formation.

Visualization of Synthetic Pathway

The following diagram illustrates the mechanism, highlighting the critical carbene insertion step.



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Figure 1: The Reimer-Tiemann synthesis pathway involving dichlorocarbene generation and ortho-selective formylation.

Reactivity Profile: The Schiff Base Platform

The primary utility of **3-chloro-5-fluoro-2-hydroxybenzaldehyde** is as a precursor for Schiff bases (imines). The presence of the ortho-hydroxyl group allows these Schiff bases to act as tridentate or tetradentate ligands (ON, ONO donors) for transition metals (Cu, Ni, Co, Zn).

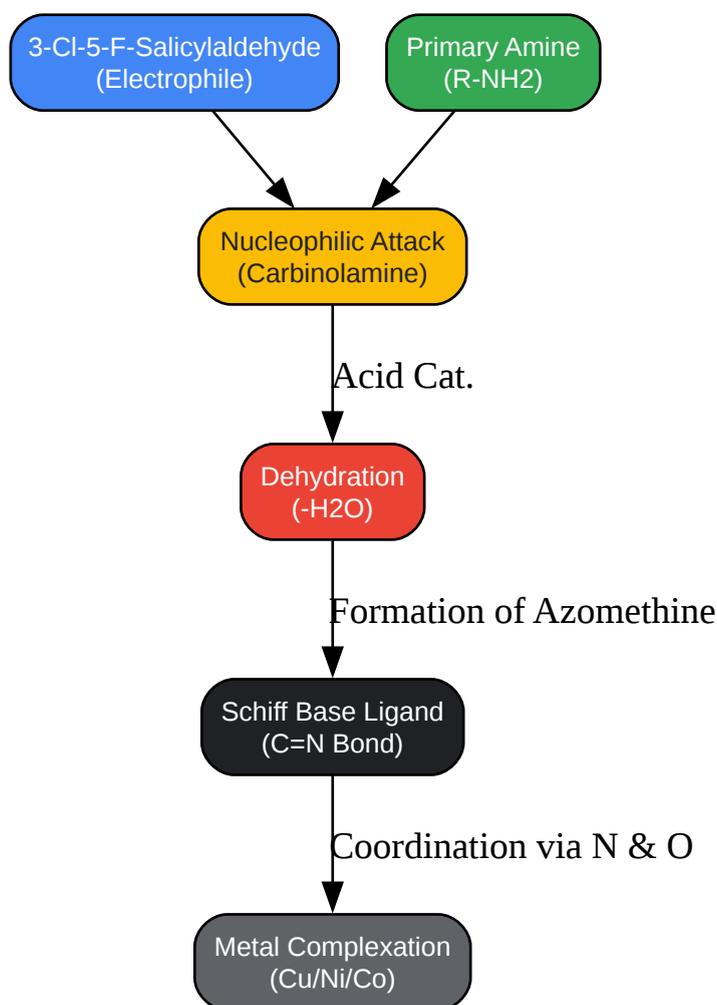
Mechanism of Condensation

The reaction with primary amines is acid-catalyzed. The fluorine atom at C5 exerts an inductive effect that increases the electrophilicity of the carbonyl carbon, potentially accelerating the nucleophilic attack compared to unsubstituted salicylaldehyde.

Protocol: General Schiff Base Synthesis

- Stoichiometry: 1:1 molar ratio of aldehyde to primary amine (e.g., aniline, ethylenediamine).
- Solvent: Ethanol or Methanol (anhydrous).
- Catalyst: Glacial acetic acid (2-3 drops).
- Conditions: Reflux for 2–4 hours.
- Purification: The product usually precipitates upon cooling. Recrystallize from ethanol.

Visualization of Schiff Base Formation



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Figure 2: Step-wise mechanism for the conversion of the aldehyde into a chelating Schiff base ligand.

Pharmaceutical Applications

Research indicates that the 3-chloro-5-fluoro substitution pattern enhances biological activity compared to non-halogenated analogues.

Antimicrobial Activity

Derivatives of this aldehyde have shown potent activity against Gram-positive bacteria (*S. aureus*, *B. subtilis*) and fungi (*C. albicans*).^[5]

- Mechanism: The lipophilic nature of the halogenated ring facilitates penetration through the lipid bilayer of the microbial cell wall. Once inside, the Schiff base moiety (C=N) interferes with normal cell processes, potentially by chelating essential trace metals required for bacterial enzymes.

Anticancer Potential[1][4][5][6]

- Target: Tubulin polymerization and DNA intercalation.
- Evidence: Copper(II) complexes derived from 3-chloro-5-fluorosalicylaldehyde Schiff bases have demonstrated cytotoxicity against human carcinoma cell lines. The planar structure allows for intercalation into DNA base pairs, while the redox-active copper center generates Reactive Oxygen Species (ROS) leading to apoptosis.

Handling & Safety Protocol

Hazard Classification (GHS):

- H315: Causes skin irritation.[6][7]
- H319: Causes serious eye irritation.[6][7]
- H335: May cause respiratory irritation.[6][7]

Laboratory Safety Standards:

- Engineering Controls: All synthesis and handling must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.
- PPE: Nitrile gloves (0.11 mm minimum thickness), safety goggles with side shields, and a lab coat are mandatory.
- Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) if possible, as aldehydes can oxidize to carboxylic acids over time.
- Spill Cleanup: Sweep up solid spills without creating dust. Neutralize residues with a dilute sodium bicarbonate solution.

References

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- Chemical Identity & Safety: PubChem Compound Summary for **3-Chloro-5-fluoro-2-hydroxybenzaldehyde** (CID 13627054 / CAS 82128-69-6).
- Synthetic Precursors: Sigma-Aldrich Product Sheet: **3-Chloro-5-fluoro-2-hydroxybenzaldehyde**. [8] (Note: Search CAS 82128-69-6 on vendor site for specific CoA).

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